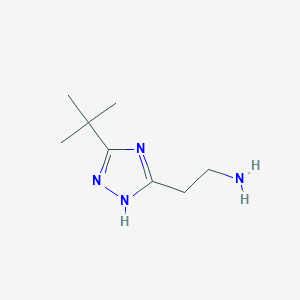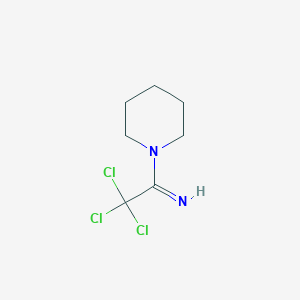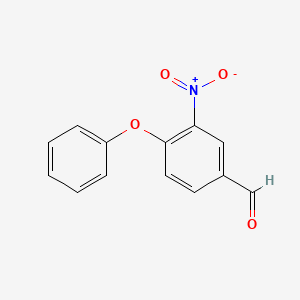
3-Nitro-4-phenoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-4-phenoxybenzaldehyde is an organic compound with the molecular formula C13H9NO4 It is characterized by a nitro group (-NO2) at the third position and a phenoxy group (-OPh) at the fourth position on a benzaldehyde ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-phenoxybenzaldehyde typically involves the nitration of 4-phenoxybenzaldehyde. The process can be summarized as follows:
Nitration Reaction: 4-Phenoxybenzaldehyde is treated with a nitrating mixture, usually composed of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). The reaction is carried out under controlled temperature conditions to ensure selective nitration at the third position.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Using industrial nitrating agents and reactors to handle large volumes.
Separation and Purification: Employing industrial-scale purification techniques such as distillation, crystallization, and filtration to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Nitro-4-phenoxybenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride (SnCl2).
Oxidation: The aldehyde group can be oxidized to a carboxylic acid (-COOH) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the phenoxy group under suitable conditions.
Common Reagents and Conditions:
Reduction: H2/Pd-C, SnCl2/HCl
Oxidation: KMnO4, CrO3
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions
Major Products:
Reduction: 3-Amino-4-phenoxybenzaldehyde
Oxidation: 3-Nitro-4-phenoxybenzoic acid
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-Nitro-4-phenoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a precursor for compounds with antimicrobial or anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use it to study the effects of nitro and phenoxy substituents on biological activity and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
3-Nitro-4-phenoxybenzaldehyde can be compared with other nitrobenzaldehydes and phenoxybenzaldehydes:
3-Nitrobenzaldehyde: Lacks the phenoxy group, leading to different reactivity and applications.
4-Phenoxybenzaldehyde: Lacks the nitro group, resulting in different chemical behavior and biological activity.
3-Nitro-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a phenoxy group, affecting its reactivity and applications.
Uniqueness: The combination of nitro and phenoxy groups in this compound provides unique reactivity and potential for diverse applications, distinguishing it from other related compounds.
By understanding the properties, synthesis, and applications of this compound, researchers can explore its full potential in various scientific and industrial fields.
Eigenschaften
| 148776-17-4 | |
Molekularformel |
C13H9NO4 |
Molekulargewicht |
243.21 g/mol |
IUPAC-Name |
3-nitro-4-phenoxybenzaldehyde |
InChI |
InChI=1S/C13H9NO4/c15-9-10-6-7-13(12(8-10)14(16)17)18-11-4-2-1-3-5-11/h1-9H |
InChI-Schlüssel |
ZZFNVYAEMXUDOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Furoic acid,5-[(isopentyloxy)methyl]-](/img/structure/B12111255.png)
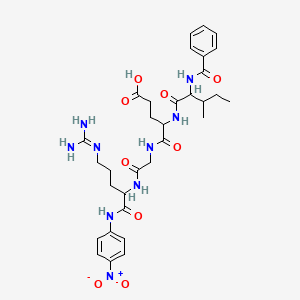



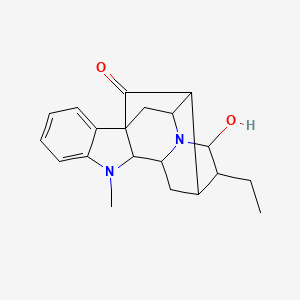

![3-[2-(4-Chloro-3-methylphenoxy)acetamido]benzoic acid](/img/structure/B12111280.png)
